![molecular formula C20H24ClN3O3 B14638611 6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one CAS No. 56361-61-6](/img/structure/B14638611.png)
6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one is a complex organic compound with a molecular formula of C20H25ClN3O3 This compound is characterized by its unique structure, which includes a hydrazinylidene group and a cyclohexa-2,4-dien-1-one core
準備方法
The synthesis of 6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-nitrophenylhydrazine and 2,4,4-trimethylpentan-2-ylcyclohexa-2,4-dien-1-one.
Condensation Reaction: These starting materials undergo a condensation reaction under controlled conditions to form the desired compound. The reaction is typically carried out in the presence of a suitable catalyst and solvent.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. The major products formed depend on the type of reaction and the specific conditions employed.
科学的研究の応用
6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one can be compared with similar compounds such as:
Phenol,2-(o-nitrophenylazo)-4-t-octyl: This compound has a similar hydrazinylidene group but differs in the substituents on the aromatic ring.
Phenol,2-(2-(2-nitrophenyl)diazenyl)-4-(1,1,3,3-tetramethylbutyl): Another similar compound with variations in the alkyl groups attached to the aromatic ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
56361-61-6 |
|---|---|
分子式 |
C20H24ClN3O3 |
分子量 |
389.9 g/mol |
IUPAC名 |
2-[(4-chloro-2-nitrophenyl)diazenyl]-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C20H24ClN3O3/c1-19(2,3)12-20(4,5)13-6-9-18(25)16(10-13)23-22-15-8-7-14(21)11-17(15)24(26)27/h6-11,25H,12H2,1-5H3 |
InChIキー |
XSSWQPMAOCRENQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
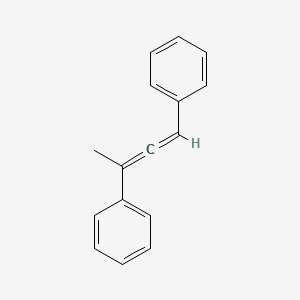
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)

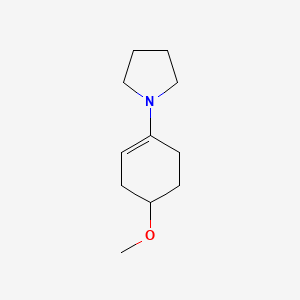
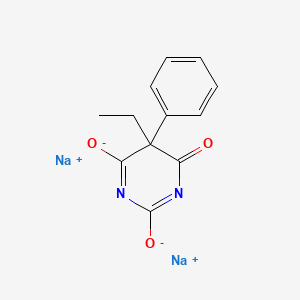
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
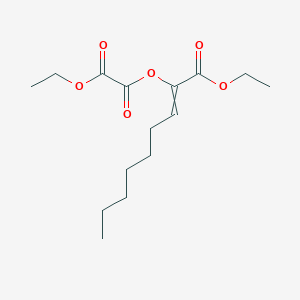
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
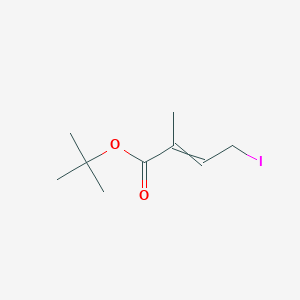
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
![1-(4-Chlorophenyl)-2-[(2,6-dimethylpyridin-3-yl)amino]-2-oxoethyl methyl phosphate](/img/structure/B14638627.png)
